1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene
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Overview
Description
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a chlorinated ethyl-nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene typically involves multiple steps, starting with the preparation of the chlorinated ethyl-nitroso intermediate. This intermediate is then reacted with 4-methylphenol under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. The compound may also generate reactive oxygen species, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-ethylbenzene
- 1-[(3-Chloro-3-methyl-2-nitrosopentyl)oxy]-4-methylbenzene
- 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene
Uniqueness
1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
58877-13-7 |
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Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(3-chloro-3-ethyl-2-nitrosopentoxy)-4-methylbenzene |
InChI |
InChI=1S/C14H20ClNO2/c1-4-14(15,5-2)13(16-17)10-18-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3 |
InChI Key |
RXSIAUMRNAZJLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(COC1=CC=C(C=C1)C)N=O)Cl |
Origin of Product |
United States |
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